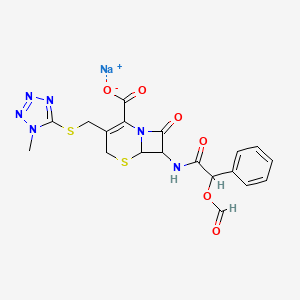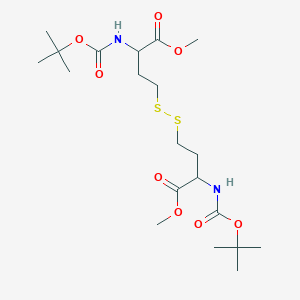![molecular formula C19H14N4O6 B13383960 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid is a complex organic compound that features a pyrimidine core substituted with carboxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diaminopyrimidine with 2-carboxybenzaldehyde under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the pyrimidine core.
Aplicaciones Científicas De Investigación
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mecanismo De Acción
The mechanism by which 2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid exerts its effects involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The molecular targets include enzymes and receptors, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarboxylic Acid:
2-Amino-6-methylpyrimidine-4-carboxylic Acid: This compound has a similar pyrimidine core but different substituents.
Uniqueness
2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid is unique due to its dual carboxyphenyl substitution, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions with metal ions and biological targets, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C19H14N4O6 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
2,6-bis(2-carboxyanilino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C19H14N4O6/c24-16(25)10-5-1-3-7-12(10)20-15-9-14(18(28)29)22-19(23-15)21-13-8-4-2-6-11(13)17(26)27/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H2,20,21,22,23) |
Clave InChI |
XGPGAYNPTTXYNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC(=C2)C(=O)O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)




![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)

![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)


![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)



